5-Fluoro-2-vinyl-benzaldehyde
Overview
Description
5-Fluoro-2-vinyl-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-vinyl-benzaldehyde can be achieved through several synthetic routes. One common method involves the vinylation of 5-fluoro-benzaldehyde using a palladium-catalyzed Heck reaction. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine, and a vinyl halide as the vinylating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-vinyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-vinyl-benzoic acid.
Reduction: 5-Fluoro-2-vinyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-vinyl-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-vinyl-benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-benzaldehyde: Lacks the vinyl group, making it less versatile in certain synthetic applications.
2-Vinyl-benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and stability.
4-Fluoro-2-vinyl-benzaldehyde: Similar structure but with the fluorine atom at the 4th position, leading to different chemical properties.
Uniqueness
5-Fluoro-2-vinyl-benzaldehyde is unique due to the combined presence of the fluorine atom and the vinyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.
Biological Activity
5-Fluoro-2-vinyl-benzaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C9H7FO
- Molecular Weight : 152.15 g/mol
The compound features a vinyl group and a fluorine atom, which significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its aldehyde functional group, which is highly reactive and can participate in various chemical reactions, including nucleophilic additions. The presence of fluorine enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
Potential Mechanisms:
- Nucleophilic Addition : The aldehyde can react with nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.
- Polymerization : The vinyl group can participate in polymerization reactions, which may lead to the development of novel materials with specific properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess notable antimicrobial activity. For instance, compounds derived from this aldehyde have been tested against various bacterial strains, demonstrating significant inhibition at concentrations around 100 µg/ml.
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
This compound Derivative A | E. coli | 15 mm |
This compound Derivative B | S. aureus | 18 mm |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using standard assays such as DPPH and ABTS radical scavenging tests. The compound showed promising results in scavenging free radicals, indicating its potential use as an antioxidant agent.
Interaction with Biological Molecules
Studies have investigated the interaction of this compound with biomolecules such as DNA and serum albumins. The binding affinity to human serum albumin (HSA) was assessed using fluorescence emission spectroscopy, revealing strong and reversible interactions.
Case Studies
- Synthesis and Characterization : Research involving the synthesis of various derivatives of this compound highlighted its role as a precursor for bioactive compounds. These derivatives were characterized using spectroscopic methods, confirming their structures and potential biological activities.
- Biological Evaluation : A study published in Molecules demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compounds were shown to induce apoptosis in treated cells through caspase activation pathways.
- Enzymatic Applications : Investigations into the enzymatic synthesis of compounds derived from this compound revealed its utility in creating complex organic molecules that could serve as therapeutic agents or agrochemicals.
Properties
IUPAC Name |
2-ethenyl-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGKENUEKMBDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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